2-Oxopyrrolidine-1-carbaldehyde

Overview

Description

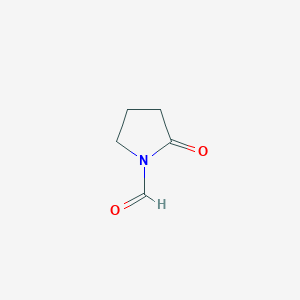

2-Oxopyrrolidine-1-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. It features a five-membered pyrrolidine ring with a formyl group and a keto group. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which include 2-oxopyrrolidine-1-carbaldehyde, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Biochemical Pathways

It’s known that the pyrrolidine ring and its derivatives can influence biological activity, and this influence is often investigated in terms of steric factors and the structure–activity relationship (sar) of the studied compounds .

Pharmacokinetics

It’s known that the physicochemical parameters of pyrrolidine derivatives can influence their biological activity .

Result of Action

It’s known that the different stereoisomers and the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It’s known that the synthetic strategies used in the creation of pyrrolidine derivatives can influence their biological profiles .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 2-Oxopyrrolidine-1-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the spatial orientation of substituents on the pyrrolidine ring

Cellular Effects

The effects of this compound on cells and cellular processes are not well studied. Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-1-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-pyrrolidone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used to facilitate the oxidation of 2-pyrrolidone under mild conditions. This method is preferred for large-scale production due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxopyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The formyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: 2-Oxopyrrolidine-1-carboxylic acid.

Reduction: 2-Hydroxypyrrolidine, 2-Aminopyrrolidine.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Oxopyrrolidine-1-carbaldehyde has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic properties.

Medicine: It is investigated for its role in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals

Comparison with Similar Compounds

2-Pyrrolidone: A precursor in the synthesis of 2-Oxopyrrolidine-1-carbaldehyde.

2-Oxopyrrolidine-1-carboxylic acid: An oxidation product of this compound.

N-Formylpyrrolidone: A structurally related compound with similar reactivity.

Uniqueness: this compound is unique due to its dual functional groups (formyl and keto), which provide diverse reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions enhances its versatility in various applications .

Biological Activity

2-Oxopyrrolidine-1-carbaldehyde, also known as N-formyl proline, is a heterocyclic compound featuring a five-membered ring with nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and findings.

- Chemical Formula : CHNO\

- CAS Number : 40321-44-6

- Molecular Weight : 113.11 g/mol

Synthesis

The synthesis of this compound typically involves the formylation of proline using various formylating agents. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed for characterization of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from this structure demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells in vitro. The anticancer activity was assessed using an MTT assay, comparing the effects against standard chemotherapeutics like cisplatin. The results indicated that certain derivatives exhibited structure-dependent activity, suggesting that modifications to the core structure could enhance efficacy .

Table 1: Anticancer Activity of 2-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Notes |

|---|---|---|---|---|

| Compound A | A549 | 15 | Cisplatin | Significant cytotoxicity |

| Compound B | HSAEC1-KT | >100 | - | Low toxicity in non-cancerous cells |

| Compound C | MCF7 | 22 | Doxorubicin | Moderate activity |

Antimicrobial Activity

The antimicrobial properties of 2-oxopyrrolidine derivatives have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Studies indicate that certain derivatives possess potent antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin. The hydrazone derivatives containing a pyrrolidinone framework have shown promising results against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of 2-Oxopyrrolidine Derivatives

| Compound | Pathogen | MIC (µg/mL) | Resistance Type |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 2 | Methicillin-resistant |

| Compound E | Klebsiella pneumoniae | 4 | Carbapenem-resistant |

| Compound F | Pseudomonas aeruginosa | 8 | Multidrug-resistant |

While specific mechanisms of action for this compound remain largely undefined, it is hypothesized that its biological activities may involve interactions with various molecular targets within cancerous and microbial cells. The structural features that characterize this compound could facilitate binding to enzymes or receptors, thereby modulating their activity.

Case Studies

- Study on Anticancer Effects : A study evaluated the cytotoxicity of several derivatives against A549 cells, revealing that modifications in substituents significantly influenced their anticancer properties. The most potent derivative exhibited an IC50 value significantly lower than that of cisplatin.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy against resistant strains, demonstrating that certain derivatives not only inhibited growth but also displayed bactericidal effects, making them candidates for further development as therapeutic agents.

Properties

IUPAC Name |

2-oxopyrrolidine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-6-3-1-2-5(6)8/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALHICXNSREUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513493 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-44-6 | |

| Record name | 2-Oxopyrrolidine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.